
1-Bromo-8-methoxyisoquinoline
Übersicht
Beschreibung
1-Bromo-8-methoxyisoquinoline is an organic compound with the molecular formula C10H8BrNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 8-methoxyisoquinoline. This process typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as nitrobenzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel to maintain precise temperature control .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 8-methoxyisoquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce isoquinoline N-oxides.
- Reduction reactions result in 8-methoxyisoquinoline .
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
8-Methoxyisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromoisoquinoline: Lacks the methoxy group, affecting its electronic properties and reactivity.
5-Bromo-8-methoxyisoquinoline: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Biologische Aktivität
1-Bromo-8-methoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, synthesizing findings from various studies and presenting data in a structured manner.
This compound can be synthesized via bromination of 8-methoxyisoquinoline using bromine or N-bromosuccinimide in solvents like nitrobenzene. The compound features a bromine atom and a methoxy group, which contribute to its reactivity and biological activity. The bromine atom allows for electrophilic aromatic substitution reactions, while the methoxy group enhances electronic properties that may influence binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis and M. bovis BCG strains, where the presence of the methoxy group significantly improved bacteriostatic action against gyrase-resistant strains. The C-8-bromo substituent was less effective compared to the C-8-methoxy group, suggesting that the latter enhances the compound's ability to combat resistant bacterial strains .
Table 1: Antimicrobial Efficacy Against Mycobacteria
Compound | Bacteriostatic Activity | Lethal Activity | Resistance Prevention |
---|---|---|---|
C-8-Methoxyfluoroquinolone | High | Higher | Effective |
C-8-Bromo fluoroquinolone | Moderate | Lower | Less effective |
C-8-H Control | Low | Low | Not effective |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown inhibitory effects on cell proliferation and induction of apoptosis in cancer cells. Mechanistically, it appears to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Case Study: Anticancer Activity
In a study examining its effects on human cancer cell lines, this compound demonstrated:
- IC50 Values : Indicating concentration required to inhibit cell growth by 50%.
- Mechanism : Induction of apoptosis through mitochondrial pathways.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
A549 (Lung) | 15 | 45 |
MCF-7 (Breast) | 10 | 60 |
HeLa (Cervical) | 12 | 55 |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The bromine atom participates in electrophilic aromatic substitution, while the methoxy group modulates electronic interactions, enhancing binding affinities to target proteins involved in microbial resistance and cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 3: Comparison of Isoquinoline Derivatives
Compound | Key Features | Biological Activity |
---|---|---|
8-Methoxyisoquinoline | No bromine; lower reactivity | Limited antimicrobial |
1-Bromoisoquinoline | Lacks methoxy; different electronic properties | Moderate activity |
5-Bromo-8-methoxyisoquinoline | Bromine at different position; altered reactivity | Variable activity |
Q & A
Q. What are the optimized synthetic routes for 1-Bromo-8-methoxyisoquinoline, and how do substituent positions influence reaction efficiency?
Basic Research Focus
The synthesis typically involves halogenation and methoxylation steps. A common approach starts with nitro group reduction of 8-nitro-7-methoxyisoquinoline, followed by diazotization and Sandmeyer bromination to introduce the bromine atom at position 1 .
Advanced Consideration
Substituent positioning significantly impacts electrophilic substitution efficiency. For example, the methoxy group at position 8 directs bromination to the para position due to its electron-donating nature. However, steric hindrance from adjacent substituents can reduce yields, requiring adjustments in reaction time (e.g., extended reflux) or catalyst loading .
Q. How do NMR and X-ray crystallography validate the structure of this compound?
Basic Research Focus
1H NMR (400 MHz, CDCl3) reveals distinct aromatic proton splitting patterns: δ 8.52 (d, J=5.6 Hz, H-3), 7.89 (d, J=8.0 Hz, H-5), and 4.02 (s, OCH3) . 13C NMR confirms the bromine’s deshielding effect on adjacent carbons (C-1: δ 122.4 ppm) .
Advanced Consideration
Single-crystal X-ray diffraction (e.g., CCDC entry) provides bond length/angle data, confirming coplanarity of the isoquinoline ring and Br/OCH3 orientation. Discrepancies between computational (DFT-B3LYP/6-31G*) and experimental bond lengths (e.g., C-Br: 1.89 Å vs. 1.91 Å) highlight the need for hybrid functional adjustments in modeling .
Q. What strategies mitigate side reactions during cross-coupling of this compound?
Advanced Research Focus
The bromine atom facilitates Suzuki-Miyaura couplings, but competing debromination or methoxy displacement can occur. Optimizing conditions—e.g., using Pd(PPh3)4 as a catalyst, anhydrous DMF at 80°C, and a 1.2:1 boronic acid:substrate ratio—minimizes byproducts. Kinetic studies show that electron-deficient aryl boronic acids enhance coupling efficiency by 20–30% .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the LUMO distribution at C-1 (bromine site), making it susceptible to nucleophilic attack. Fukui indices (ƒ− = 0.15 at C-1) corroborate this reactivity, guiding solvent selection (e.g., polar aprotic DMSO) to stabilize transition states .
Q. What safety protocols are critical for handling this compound?
Basic Research Focus
The compound is classified with hazard codes H315 (skin irritation) and H335 (respiratory irritation). Storage under inert gas (Ar/N2) at 2–8°C prevents degradation. PPE requirements include nitrile gloves and fume hood use during synthesis .
Q. How can contradictory yields in bromination methods be resolved?
Advanced Research Focus
Discrepancies in reported yields (e.g., 45% vs. 65%) arise from nitro precursor purity or diazotization temperature control. Replicating the Sandmeyer reaction at 0–5°C with NaNO2/HBr improves bromine radical generation, increasing yield by 15% .
Q. What biological screening approaches are used for this compound derivatives?
Advanced Research Focus
Derivatives are screened via kinase inhibition assays (IC50 values) and antiviral activity tests (e.g., HIV-1 RT inhibition). Structure-activity relationship (SAR) studies reveal that methoxy-to-ethoxy substitution at position 8 enhances cytotoxicity against HeLa cells by 40% .
Eigenschaften
IUPAC Name |
1-bromo-8-methoxyisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEDWVLWLKIXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368535-26-5 | |
Record name | 1-bromo-8-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.